- Pd-Catalyzed Autotandem Reactions with N-Tosylhydrazones. Synthesis of Condensed Carbo- and Heterocycles by Formation of a C-C Single Bond and a C=C Double Bond on the Same Carbon Atom, Organic Letters, 2017, 19(8), 2034-2037
Cas no 952709-22-7 (1-Bromo-2-(2-methylphenoxy)benzene)
952709-22-7 structure
Product Name:1-Bromo-2-(2-methylphenoxy)benzene
كاس عدد:952709-22-7
وسط:C13H11BrO
ميغاواط:263.129842996597
CID:2111735
Update Time:2023-09-13
1-Bromo-2-(2-methylphenoxy)benzene الخواص الكيميائية والفيزيائية
الاسم و المعرف
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- 1-bromo-2-(2-methylphenoxy)Benzene
- 1-bromo-2-(o-tolyloxy)benzene
- 1-Bromo-2-(2-methylphenoxy)benzene (ACI)
- 1-(2-Bromophenoxy)-2-methylbenzene
- 1-Bromo-2-(2-methylphenoxy)benzene
-
- نواة داخلي: 1S/C13H11BrO/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3
- مفتاح Inchi: ATEBZGABNKZVCH-UHFFFAOYSA-N
- ابتسامات: BrC1C(OC2C(C)=CC=CC=2)=CC=CC=1
حساب السمة
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 1
- عدد الذرات الثقيلة: 15
- تدوير ملزمة العد: 2
- تعقيدات: 195
- طوبولوجي سطح القطب: 9.2
1-Bromo-2-(2-methylphenoxy)benzene طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Tripotassium phosphate Catalysts: Picolinic acid , Cuprous iodide Solvents: Dimethyl sulfoxide ; 24 h, 110 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Potassium carbonate , Cesium fluoride Solvents: Dimethyl sulfoxide ; 5 h, 50 °C; 50 °C → rt
1.2 Reagents: Stannous chloride Solvents: Ethanol , Water ; 1 h, reflux
1.3 Reagents: Tetrafluoroboric acid Solvents: Diethyl ether , Acetonitrile ; rt → 0 °C; 5 min, 0 °C
1.4 Reagents: tert-Butyl nitrite ; 0 °C; 10 min, 0 °C; 0 °C → -20 °C
1.5 Reagents: Copper bromide (CuBr) , Copper bromide (CuBr2) Solvents: Water ; 0 °C; 2 h, 25 °C
1.2 Reagents: Stannous chloride Solvents: Ethanol , Water ; 1 h, reflux
1.3 Reagents: Tetrafluoroboric acid Solvents: Diethyl ether , Acetonitrile ; rt → 0 °C; 5 min, 0 °C
1.4 Reagents: tert-Butyl nitrite ; 0 °C; 10 min, 0 °C; 0 °C → -20 °C
1.5 Reagents: Copper bromide (CuBr) , Copper bromide (CuBr2) Solvents: Water ; 0 °C; 2 h, 25 °C
المراجع
- Preparation of substituted benzoylpiperidine derivatives and analogs as renin inhibitors, World Intellectual Property Organization, , ,
1-Bromo-2-(2-methylphenoxy)benzene Raw materials
1-Bromo-2-(2-methylphenoxy)benzene Preparation Products
1-Bromo-2-(2-methylphenoxy)benzene الوثائق ذات الصلة
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
952709-22-7 (1-Bromo-2-(2-methylphenoxy)benzene) منتجات ذات صلة
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الموردين الموصى بهم
烟台朗裕新材料科技有限公司
عضو ذهبي
مورد الصين
مُحْضِر
Hunan Well Medicine Synthesis Technology Co., Ltd.
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مورد الصين
مُحْضِر
Jinta Yudi Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
عضو ذهبي
مورد الصين
مُحْضِر
Zhejiang Brunova Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة